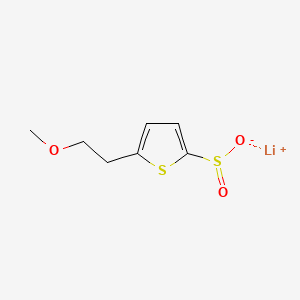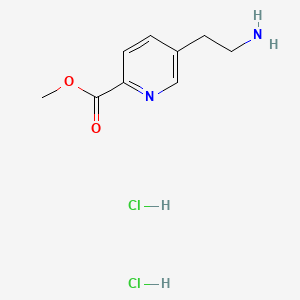![molecular formula C20H20ClNO3 B6610320 benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate CAS No. 2763755-80-0](/img/structure/B6610320.png)
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is a type of carbamate ester, which is a derivative of the carbamic acid. It is a colorless, crystalline solid that is soluble in most organic solvents. It is primarily used as a reagent for the synthesis of other compounds. It is also used in some scientific research applications, as it has a wide range of biochemical and physiological effects. 1.1]hexan-4-yl]carbamate.
科学的研究の応用
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has a wide range of scientific applications, including use in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. It has also been used in the study of the pharmacological effects of certain compounds, as well as in the study of the structure-activity relationships of drugs.
作用機序
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the substrate. It is also known to bind to certain proteins and receptors, and to act as an agonist or antagonist of certain biochemical pathways.
Biochemical and Physiological Effects
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of certain hormones, such as glucagon and insulin. In addition, it has been shown to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
実験室実験の利点と制限
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is relatively stable and easy to handle. It is also relatively non-toxic, and it has a wide range of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, and it has a relatively short shelf life. In addition, it can be difficult to obtain in large quantities.
将来の方向性
The use of benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate in scientific research is still relatively new, and there are many potential future directions for research. These include further studies into the mechanism of action and biochemical and physiological effects of this compound, as well as studies into its use as a drug development tool. In addition, future studies could investigate the use of this compound in the study of enzyme inhibition, protein-protein interactions, and drug-receptor interactions. Finally, further research could investigate the use of this compound in the study of the pharmacological effects of certain compounds, as well as the structure-activity relationships of drugs.
合成法
Benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate is synthesized from benzyl bromide, 4-chlorobenzaldehyde, and potassium carbonate, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromide ion is replaced by the carbonate ion. The product is then isolated and purified by recrystallization.
特性
IUPAC Name |
benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-19-12-20(13-19,17(25-19)15-7-9-16(21)10-8-15)22-18(23)24-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVOCCQGAPXBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![1-methyl-3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B6610260.png)


![diethyl [1-(chlorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610290.png)

![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)


![3-{5,6-dimethyl-3-[3-(trifluoromethyl)phenoxy]pyridazin-4-yl}-5-[(2,4-dimethylphenyl)methyl]-5,6-dihydro-4H-1,2,4-oxadiazine](/img/structure/B6610335.png)
![4-fluoro-3-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B6610342.png)